1,2-Dimethyl-2-(2-methylbutyl)cyclopentan-1-ol

Description

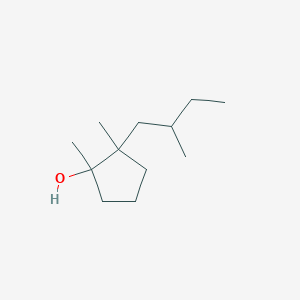

1,2-Dimethyl-2-(2-methylbutyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a branched alkyl substituent (2-methylbutyl group) and two methyl groups at positions 1 and 2 of the cyclopentane ring. The compound’s structure combines steric hindrance from the dimethyl groups and hydrophobic characteristics from the branched alkyl chain.

Properties

Molecular Formula |

C12H24O |

|---|---|

Molecular Weight |

184.32 g/mol |

IUPAC Name |

1,2-dimethyl-2-(2-methylbutyl)cyclopentan-1-ol |

InChI |

InChI=1S/C12H24O/c1-5-10(2)9-11(3)7-6-8-12(11,4)13/h10,13H,5-9H2,1-4H3 |

InChI Key |

VSBUOONPQPARSY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC1(CCCC1(C)O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,2-Dimethyl-2-(2-methylbutyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with 2-methylbutyl bromide in the presence of a strong base, followed by reduction of the resulting ketone to the corresponding alcohol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,2-Dimethyl-2-(2-methylbutyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone intermediate back to the alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

1,2-Dimethyl-2-(2-methylbutyl)cyclopentan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-2-(2-methylbutyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. Detailed studies on its mechanism of action are essential to fully understand its effects and

Biological Activity

1,2-Dimethyl-2-(2-methylbutyl)cyclopentan-1-ol is a cyclic alcohol that has garnered interest in various fields, including medicinal chemistry and fragrance formulation. This compound's biological activity is of particular relevance due to its potential therapeutic applications and its role in the development of novel pharmaceuticals.

Chemical Structure

The compound features a cyclopentane ring with two methyl groups and a branched alkyl chain, contributing to its unique properties. The structural formula can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can be attributed to its ability to scavenge free radicals. This activity is crucial for preventing oxidative stress-related damage in cells.

- Anti-inflammatory Effects : Studies indicate that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Anti-inflammatory | Reduced cytokine production | |

| Cytotoxicity | Inhibited growth in cancer cell lines (MCF-7) |

Case Study 1: Antioxidant Properties

A study conducted by researchers focused on the antioxidant capacity of various cyclic alcohols, including this compound. The results indicated that this compound exhibited a high degree of radical scavenging activity, comparable to established antioxidants like ascorbic acid. This suggests its potential application in formulations aimed at reducing oxidative stress.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory effects of several compounds, this compound was administered to macrophage cell cultures stimulated with lipopolysaccharides (LPS). The findings showed a significant decrease in the levels of TNF-α and IL-6 cytokines, indicating that this compound effectively modulates inflammatory responses.

Case Study 3: Cytotoxicity in Cancer Research

In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, demonstrating its potential as a lead compound for further development in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Substituent Effects

The compound is compared to analogs such as 1,2-dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol (CAS: 1936661-06-1), which replaces the 2-methylbutyl group with a pent-4-yn-1-yl substituent. Key differences include:

- Functional Group Impact : The pent-4-yn-1-yl group in the analog introduces a terminal alkyne, enabling reactivity in click chemistry or polymerization, unlike the saturated 2-methylbutyl group .

Table 1: Molecular and Physical Properties Comparison

Spectral and Reactivity Comparisons

Evidence from related cyclopentane derivatives highlights spectral distinctions:

- NMR Spectroscopy: In structurally similar esters (e.g., methyl 2,2-dimethyl-2-(3-methyl-2-cyclopentenyl)acetate), allylic protons exhibit downfield shifts (~0.48 ppm) compared to non-allylic analogs . This suggests that substituent position (e.g., allylic vs. alkyne) in cyclopentanol derivatives could similarly influence chemical shifts in ¹H NMR.

- Reactivity : The absence of unsaturated bonds in this compound limits its participation in addition reactions, unlike alkyne-containing analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.